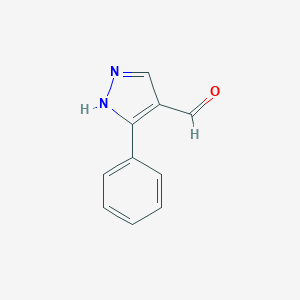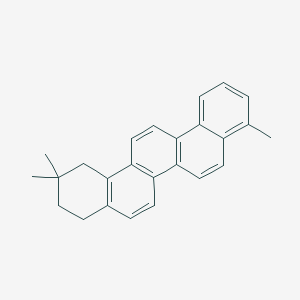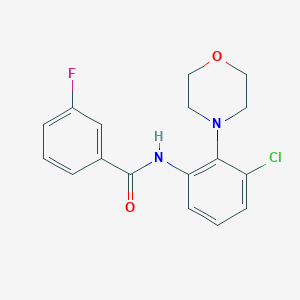
3-Phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-Phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that can be prepared as a corrosion inhibitor for mild steel in hydrochloric acid medium .
Synthesis Analysis
This compound can be synthesized via the Vilsmeier-Haack reaction of the appropriate phenylhydrazones . Another method involves the use of microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde has been studied using single-crystal XRD data . The empirical formula of this compound is C10H8N2O .Chemical Reactions Analysis
3-Phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For instance, it can be cleanly oxidized by potassium permanganate in a water-pyridine medium to afford the corresponding acids .Physical And Chemical Properties Analysis
3-Phenyl-1H-pyrazole-4-carbaldehyde is a solid with a melting point of 142-147 °C . It has a molecular weight of 172.18 .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies like the one published on MDPI highlight the potential of these compounds in pain relief and reducing inflammation .
Antimicrobial Activity
These compounds exhibit noteworthy antibacterial properties, making them valuable in the development of new antimicrobial agents. Research has shown that pyrazole scaffolds can be effective against a range of bacterial strains .
Anti-cancer Properties
The pyrazole ring is a prominent feature in many anti-cancer agents. Its incorporation into new compounds could lead to the development of novel therapies for treating various types of cancer .
Anticonvulsant Effects
Pyrazole derivatives have also been explored for their anticonvulsant properties, which could be beneficial in treating conditions like epilepsy .
Anthelmintic Uses
These compounds may also serve as anthelmintics, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body without causing significant harm to the host .
Antioxidant Potential
The antioxidant activity of pyrazole derivatives has been investigated, with some compounds showing promise in protecting against oxidative stress .
Herbicidal Activity
Pyrazole compounds have been identified to possess herbicidal properties, which could be utilized in agricultural practices to control unwanted plant growth .
Anti-tubercular Agents
Some pyrazole carbaldehyde derivatives have been designed as promising anti-tubercular agents, combining in silico design and experimental evaluation to combat tuberculosis .
Mecanismo De Acción
Target of Action
It has been suggested that this compound may have potential as a corrosion inhibitor for mild steel in a hydrochloric acid medium .
Mode of Action
It’s known that the compound can interact with its targets to exert its effects
Result of Action
Preliminary in vitro evaluations have indicated that similar compounds possess distinct cytotoxicity profiles against certain cell lines . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be influenced by environmental factors . For instance, it has been suggested as a corrosion inhibitor for mild steel in a hydrochloric acid medium , indicating that its efficacy and stability may be affected by the chemical environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFXKQCKSLEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303211 | |
| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26033-20-5 | |
| Record name | 26033-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A1: 3-Phenyl-1H-pyrazole-4-carbaldehyde is characterized by the following:
- Spectroscopic Data: The compound exhibits characteristic peaks in Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and mass spectrometry (MS) analyses. For instance, the carbonyl group of the aldehyde function shows a strong absorption band in the IR spectrum around 1680-1700 cm-1 [, , , ].
Q2: What are the key applications of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives?
A2: Derivatives of 3-Phenyl-1H-pyrazole-4-carbaldehyde have shown promising biological activities, particularly as:
- Antioxidants: Studies have demonstrated the antioxidant potential of certain derivatives, exhibiting strong scavenging activity against DPPH, nitric oxide, hydroxyl radicals, and hydrogen peroxide [].
- Anti-inflammatory agents: Some derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium [, ].
- Antimicrobial agents: Research has explored the antimicrobial properties of N-glycoside derivatives of 3-phenyl-1H-pyrazole-4-carbaldehyde against various bacteria and fungi [].
Q3: How does the structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives influence their activity?
A3: The structure-activity relationship (SAR) studies suggest that modifications to the core structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde can significantly impact its biological activity.
- Substitutions on the phenyl ring: Introducing electron-donating or withdrawing groups at different positions on the phenyl ring can alter the compound's electronic properties, influencing its binding affinity to target enzymes or receptors and thus its activity [, ].
- N-Glycosidation: Attaching sugar moieties via N-glycosidic bonds has shown potential in enhancing antimicrobial activity [].
Q4: How is 3-Phenyl-1H-pyrazole-4-carbaldehyde used in material science?
A4: 3-Phenyl-1H-pyrazole-4-carbaldehyde serves as a valuable building block in material science. For example:
- Membrane modification: It acts as a precursor for synthesizing chitosan derivatives, enhancing the performance of polysulfone membranes used in water purification. Specifically, incorporating the chitosan derivative enhances the membrane's hydrophilicity, permeability, and antifouling properties [, ].
Q5: Have computational methods been employed in the study of 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A5: Yes, computational chemistry techniques have been utilized to understand and predict the properties and behavior of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives.
- Molecular docking: This method helps predict the binding mode and affinity of these compounds to their target proteins, providing insights into their potential mechanism of action [].
Q6: What analytical techniques are commonly used to characterize 3-Phenyl-1H-pyrazole-4-carbaldehyde?
A6: Researchers employ various analytical methods to characterize and quantify 3-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, including:
- Spectroscopy: IR, 1H-NMR, and 13C-NMR spectroscopy confirm the compound's structure and identify functional groups [, , ].
- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern, providing structural information [].
- X-ray diffraction (XRD): This method helps analyze the crystal structure and packing arrangement of the molecules, particularly in solid-state studies [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
